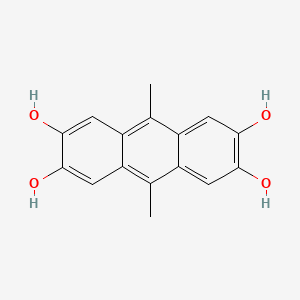
9,10-Dimethylanthracene-2,3,6,7-tetraol
Overview
Description
9,10-Dimethylanthracene-2,3,6,7-tetraol: is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . It is a derivative of anthracene, characterized by the presence of four hydroxyl groups at positions 2, 3, 6, and 7, and two methyl groups at positions 9 and 10
Mechanism of Action
Target of Action
It is commonly used as an organic luminescent material and photoelectric material precursor . This suggests that its targets could be the components involved in light emission and photoelectric conversion processes.
Mode of Action
Given its use in organic light-emitting diodes (OLEDs) and organic solar cells, it likely interacts with other components in these devices to facilitate light emission or photoelectric conversion .
Biochemical Pathways
In the context of oleds and organic solar cells, it may influence the pathways related to energy transfer and conversion .
Pharmacokinetics
Its physical properties such as solubility in various organic solvents like chloroform, dimethyl sulfoxide, and dichloromethane could influence its pharmacokinetic behavior.
Result of Action
Its use in oleds and organic solar cells suggests that it contributes to efficient light emission and photoelectric conversion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9,10-Dimethylanthracene-2,3,6,7-tetraol. For instance, its stability could be affected by temperature, as it decomposes at high temperatures . Additionally, it should be stored in a sealed environment at 2-8℃ . Safety precautions should be taken to prevent fire and explosion during storage and operation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dimethylanthracene-2,3,6,7-tetraol typically involves the hydroxylation of 9,10-dimethylanthracene. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) in an alkaline medium to introduce hydroxyl groups at the desired positions . The reaction is usually carried out under controlled temperature and pH conditions to ensure selective hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones such as 9,10-dimethylanthraquinone.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: 9,10-Dimethylanthracene-2,3,6,7-tetraol is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .
Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is employed in the study of cellular processes and molecular interactions .
Medicine: Its hydroxyl groups can scavenge free radicals, making it a candidate for therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows it to impart color to various materials .
Comparison with Similar Compounds
9,10-Dimethylanthracene: Lacks the hydroxyl groups present in 9,10-Dimethylanthracene-2,3,6,7-tetraol.
2,3,6,7-Tetrahydroxyanthracene: Lacks the methyl groups at positions 9 and 10.
9,10-Dimethylanthracene-2,3-diol: Contains only two hydroxyl groups at positions 2 and 3.
Uniqueness: this compound is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
9,10-dimethylanthracene-2,3,6,7-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-7-9-3-13(17)15(19)5-11(9)8(2)12-6-16(20)14(18)4-10(7)12/h3-6,17-20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRBZTZFDKGLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)O)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


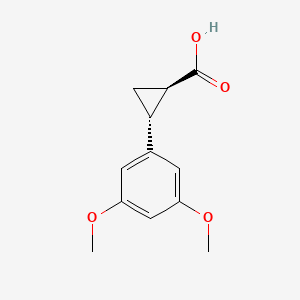

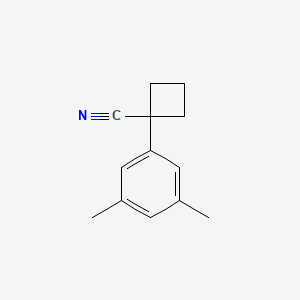
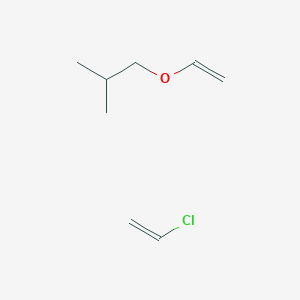
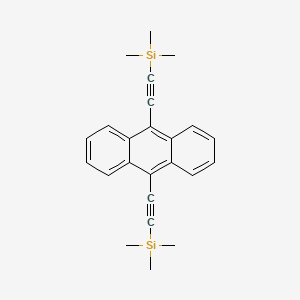
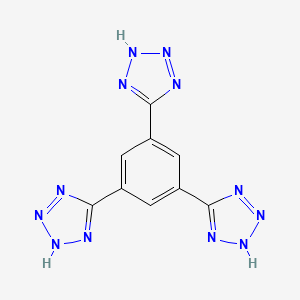
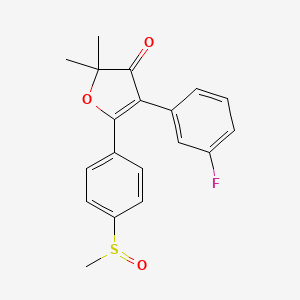
![Thieno[3,2-b]thiophene-2,5-diyldiboronic acid](/img/structure/B3069720.png)
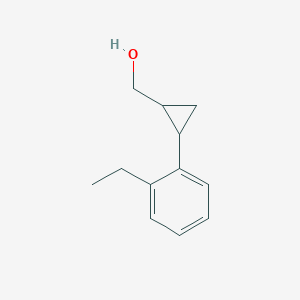
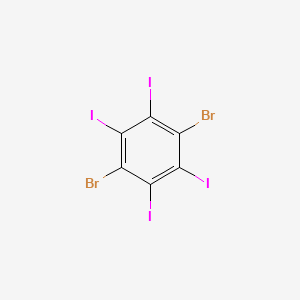
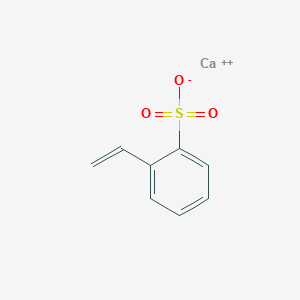
![5,5,11,11-Tetraoxo-5,11-dihydro-5l6,11l6-dibenzo[d,d']benzo[1,2-b;4,5-b']dithiophene-3,9-diamine](/img/structure/B3069745.png)
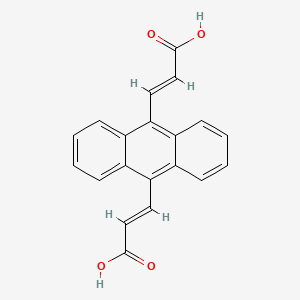
![1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole](/img/structure/B3069772.png)
